An In-depth Technical Guide to endo-BCN-PEG3-mal: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to endo-BCN-PEG3-mal: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of endo-BCN-PEG3-mal, a versatile heterobifunctional linker molecule. It is designed to be a valuable resource for researchers and professionals in the fields of bioconjugation, drug development, and nanotechnology, offering detailed information on its chemical properties, applications, and relevant experimental protocols.
Core Concepts: Understanding endo-BCN-PEG3-mal
Endo-BCN-PEG3-mal is a chemical linker that possesses two distinct reactive functionalities: a bicyclo[6.1.0]nonyne (BCN) group and a maleimide (mal) group, connected by a hydrophilic polyethylene glycol (PEG) spacer.[1] This unique architecture allows for a two-step, sequential or one-pot, bioconjugation strategy, enabling the precise assembly of complex biomolecular structures.
The endo configuration of the BCN group refers to the stereochemistry of the cyclooctyne ring, which has been shown to exhibit slightly higher reactivity in certain reactions compared to its exo counterpart.[2]
Key Functional Groups and Their Reactivity
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Bicyclo[6.1.0]nonyne (BCN): This strained alkyne is the reactive handle for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] The inherent ring strain of the BCN group allows it to react rapidly and specifically with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[3]
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Maleimide (mal): The maleimide group is a thiol-reactive moiety that readily forms a stable thioether bond with sulfhydryl groups, such as those found in the side chains of cysteine residues in proteins and peptides.[1] This reaction is highly specific under physiological pH conditions.
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Polyethylene Glycol (PEG3): The three-unit PEG spacer provides several advantages. It increases the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous buffers. Furthermore, the flexible PEG chain reduces steric hindrance between the conjugated molecules.
Physicochemical and Quantitative Data
A summary of the key quantitative data for endo-BCN-PEG3-mal is presented in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 2141976-33-0 | |
| Molecular Formula | C₂₆H₃₇N₃O₈ | |
| Molecular Weight | 519.60 g/mol | |
| Purity | >90% to >98% (vendor dependent) | |
| Appearance | Colorless liquid or oil | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | |
| Storage Conditions | -20°C to -80°C for long-term storage | |
| endo-BCN SPAAC Reactivity (k₂ with benzyl azide) | 0.29 M⁻¹s⁻¹ |
Experimental Protocols
The dual functionality of endo-BCN-PEG3-mal allows for a variety of conjugation strategies. Below are detailed experimental protocols for the two primary reaction types, which can be adapted and combined to suit specific research needs.
Protocol for Thiol-Maleimide Conjugation
This protocol outlines the steps for conjugating the maleimide group of endo-BCN-PEG3-mal to a thiol-containing molecule, such as a protein with cysteine residues.
Materials:
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Thiol-containing protein (e.g., antibody, peptide)
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endo-BCN-PEG3-mal
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Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.
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Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds need to be reduced.
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Quenching reagent: Free cysteine or β-mercaptoethanol.
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Anhydrous DMSO or DMF for dissolving the linker.
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Purification system: Size-exclusion chromatography (SEC) or dialysis.
Procedure:
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Protein Preparation:
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Dissolve the thiol-containing protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
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If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Remove excess TCEP by SEC or dialysis.
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Linker Preparation:
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Prepare a stock solution of endo-BCN-PEG3-mal in anhydrous DMSO or DMF at a concentration of 1-10 mM.
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Conjugation Reaction:
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Add a 5-20 fold molar excess of the endo-BCN-PEG3-mal stock solution to the protein solution.
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Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and molar excess should be determined empirically for each specific system.
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-
Quenching:
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To quench any unreacted maleimide groups, add a quenching reagent such as free cysteine to a final concentration of 1-2 mM. Incubate for 15-30 minutes at room temperature.
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-
Purification:
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Remove excess linker and quenching reagent by SEC or dialysis against an appropriate buffer.
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-
Characterization:
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Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
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Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of the BCN group of an endo-BCN-PEG3-mal-modified molecule to an azide-containing molecule.
Materials:
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BCN-functionalized molecule (from section 3.1)
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Azide-containing molecule (e.g., azide-modified protein, small molecule, or reporter probe)
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Reaction Buffer: PBS or other amine-free buffer, pH 7.4.
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Purification system: SEC, HPLC, or other appropriate chromatography method.
Procedure:
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Reactant Preparation:
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Dissolve the BCN-functionalized molecule and the azide-containing molecule in the reaction buffer.
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-
SPAAC Reaction:
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Mix the BCN-functionalized molecule and the azide-containing molecule in the desired molar ratio (typically ranging from 1:1 to 1:5, depending on the desired outcome).
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The reaction can be performed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the concentration and reactivity of the substrates. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
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-
Purification:
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Purify the final conjugate from unreacted starting materials and byproducts using an appropriate chromatography method (e.g., SEC for large biomolecules, HPLC for smaller conjugates).
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Characterization:
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Confirm the successful conjugation and purity of the final product using analytical techniques such as mass spectrometry, SDS-PAGE, and functional assays.
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Applications and Experimental Workflows
The unique properties of endo-BCN-PEG3-mal make it a valuable tool in various advanced applications, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugate (ADC) Synthesis
ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. endo-BCN-PEG3-mal can be used to link the antibody and the drug.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using endo-BCN-PEG3-mal.
Proteolysis-Targeting Chimera (PROTAC) Synthesis
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation by the proteasome. endo-BCN-PEG3-mal can serve as the linker connecting the target-binding ligand and the E3 ligase ligand.
Caption: A sequential synthesis workflow for a PROTAC using endo-BCN-PEG3-mal.
Chemical Structure and Logical Relationships
The structure of endo-BCN-PEG3-mal is central to its function, enabling the orthogonal reactions that are key to its utility.
Caption: Chemical structure and orthogonal reaction scheme of endo-BCN-PEG3-mal.
Conclusion
Endo-BCN-PEG3-mal is a powerful and versatile tool for researchers engaged in the construction of complex bioconjugates. Its heterobifunctional nature, combined with the biocompatibility of the copper-free click chemistry it enables, makes it particularly well-suited for the development of next-generation therapeutics like ADCs and PROTACs. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this linker in a variety of research and development settings. As with any chemical reagent, optimal reaction conditions may vary depending on the specific substrates and experimental goals, and empirical optimization is always recommended.
References
- 1. BCN-endo-PEG3-Maleimide, CAS 2141976-33-0 | AxisPharm [axispharm.com]
- 2. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCN-PEG3-Mal (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
